molecular formula C20H23N3O3 B3696479 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide

Cat. No.: B3696479
M. Wt: 353.4 g/mol
InChI Key: IAUGVCMRZNJDEP-UHFFFAOYSA-N
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Description

N-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide is a piperazine-derived benzamide compound featuring a 3-methoxybenzamide core linked to a 4-acetylpiperazine-substituted phenyl group. This structure is optimized for interactions with central nervous system (CNS) receptors, particularly dopamine receptors, while balancing physicochemical properties like lipophilicity for brain penetration and metabolic stability.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-20(25)16-4-3-5-19(14-16)26-2/h3-9,14H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGVCMRZNJDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

Key structural modifications among analogs influence receptor binding, selectivity, and pharmacokinetics. Below is a comparative analysis:

Compound Name Structural Features Receptor Affinity/Selectivity logP Applications/Findings
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide (Target Compound) 4-Acetylpiperazine phenyl group, 3-methoxybenzamide High D4 affinity; selectivity over D2/D3, 5-HT, and sigma1 receptors (hypothesized) ~2.5* Potential CNS penetrant; suitable for PET imaging (analog-based inference)
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 4-Chlorophenylpiperazine, ethyl linker Nanomolar D4 affinity; >100× selectivity over D2/D3, 5-HT1A/2A/2C, sigma1 2.37–2.55 PET tracer candidate; rapid CNS penetration in primates
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Cmpd 7) 3-Cyanopyridinylpiperazine, ethyl linker Similar D4 affinity and selectivity as above; radiolabeled with carbon-11 for PET 2.37 Retinal D4 receptor imaging in non-human primates
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide 4-Fluorophenylpiperazine, sulfonylethyl linker, 4-methoxybenzamide High D4 affinity; fluorine enhances pharmacokinetics N/A Neuropharmacological studies; sulfonyl group may improve metabolic stability
N-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazinyl}phenyl)-3-methoxybenzamide Chloro-trifluoromethylpyridinylpiperazine Likely multi-receptor activity due to halogenated pyridine N/A Industrial applications; explored for CNS disorders
N-(2-[4-(3-Nitrobenzoyl)piperazin-1-yl]sulfonylphenyl)acetamide Nitrobenzoylpiperazine, sulfonylphenylacetamide Antimicrobial focus; structural similarity suggests potential off-target receptor interactions N/A Antibacterial research

*Estimated based on analogs in .

Key Comparative Insights

  • Piperazine Substitutions: Acetyl Group (Target Compound): May reduce metabolic oxidation compared to chlorophenyl or cyanopyridinyl groups, enhancing stability . Halogenated Aromatics (e.g., Cl, F): Improve receptor binding affinity (e.g., D4) but may increase off-target interactions (e.g., sigma1) . Sulfonyl Linkers: Present in compounds like and , these groups enhance solubility and metabolic resistance but may alter CNS penetration.
  • Benzamide Modifications :

    • 3-Methoxy vs. 4-Methoxy : The 3-methoxy configuration (target compound) is associated with dopamine receptor selectivity, whereas 4-methoxy analogs (e.g., ) show broader receptor interactions.
  • Pharmacokinetics: Optimal logP (2.3–2.5) in analogs like correlates with efficient brain penetration and low nonspecific binding. The target compound likely shares this profile.
  • Antimicrobial Activity: Sulfonyl-containing analogs (e.g., ) highlight structural versatility beyond CNS targets.

Research Findings and Challenges

  • Selectivity Challenges : While the target compound’s acetylpiperazine group may improve selectivity over sigma1 receptors, halogenated analogs (e.g., ) risk off-target effects, necessitating rigorous profiling.
  • In Vivo Performance : Compounds like show rapid CNS entry in primates, but bacterial growth inhibition by some analogs (e.g., ) complicates therapeutic use.
  • Synthetic Flexibility : Modular structures (e.g., ) allow tailored modifications for specific applications, from antimicrobials to neuroimaging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide
Reactant of Route 2
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N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide

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